Nitric acid;platinum

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

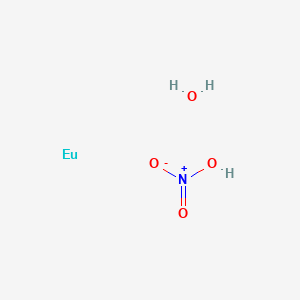

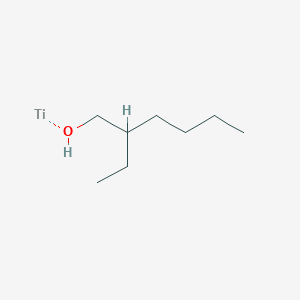

Nitric acid;platinum is a useful research compound. Its molecular formula is HNO3Pt and its molecular weight is 258.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electrolytic Nucleation : Nitric acid treatment increases the activity of platinum electrodes during electrolytic nucleation. This is due to the progressive removal of the oxide layer from the surface of the electrodes, enhancing their effectiveness in this process (Toschev & Mutaftschiew, 1964).

Biorecovery of Platinum Group Metals : Ultrasound-assisted nitric acid pretreatment enhances the biorecovery of platinum group metals from spent automotive catalysts. Optimal parameters include 80% ultrasound power, 6M nitric acid, 50 minutes duration, and 37 kHz ultrasound frequency (Karim & Ting, 2020).

Ion Exchange Applications : Platinum group metals can be effectively separated and recovered from nitric acid solutions using anion exchangers, with potential applications in catalytic processes, electronics, and dental applications (이성호 et al., 1988).

Catalysis in Hydrogenation : Carbon-supported platinum catalysts effectively catalyze the hydrogenation of nitric oxide to hydroxylamine in aqueous sulfuric acid, showing an activation energy of 11.8 Kcal/mol (Polizzi et al., 1987).

Studies of Adsorption and Catalysis : Acid-washed platinum powder serves as a clean surface for studies of adsorption and catalysis, with a turnover rate nearly identical to supported samples and large clean single crystals (O'rear et al., 1985).

Kinetics of Platinum Extraction : Platinum extraction from spent auto catalysts using nitric acid in hydrochloric acid solution is kinetically efficient, with a suitable activation energy of 35.75 kJ/mol (Hasani et al., 2017).

Formation of Platinum Complexes : Platinum(IV) ions in nitric acid solutions form various aqua-hydroxo-nitrato complexes, which can be isolated and characterized by X-ray diffraction (Vasilchenko et al., 2013).

Nitric Acid Production Line Losses : Platinum group metal losses in nitric acid production lines are mainly deposited in recovery boilers, oxidizers, and absorption columns (Avina & Gryn, 2018).

Platinum Recovery from Spent Catalysts : Platinum recovery from spent catalysts in nitric acid production achieves high levels of purity and efficiency, with both direct and solvent extraction methods yielding 97.5% recovery and 97.9% to 99.9% purity (Barakat & Mahmoud, 2004).

Electrocatalytic Reduction of Nitric Acid : Competitive adsorption between nitric acid and supporting electrolyte ions significantly influences the electrocatalytic reduction of nitric acid at a platinized platinum electrode (Horányi & Rizmayer, 1982).

特性

IUPAC Name |

nitric acid;platinum |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Pt/c2-1(3)4;/h(H,2,3,4); |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXRCZUOJAYSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Pt] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18496-40-7 |

Source

|

| Record name | Platinum dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)

![13-Chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B8181625.png)